2,4-Difluoro-5-hydroxybenzoic acid
Overview
Description
2,4-Difluoro-5-hydroxybenzoic acid is an organic compound with the molecular formula C7H4F2O3 It is a derivative of benzoic acid, where two fluorine atoms are substituted at the 2nd and 4th positions, and a hydroxyl group is substituted at the 5th position on the benzene ring
Mechanism of Action
Target of Action
It’s structurally similar compound, 2,4-dihydroxybenzoic acid, is known to interact with p-hydroxybenzoate hydroxylase . This enzyme plays a crucial role in the degradation of aromatic compounds in certain bacteria .
Mode of Action
Based on its structural similarity to 2,4-dihydroxybenzoic acid, it can be hypothesized that it may interact with its target enzyme in a similar manner, potentially leading to changes in the enzyme’s activity .
Biochemical Pathways
It’s structurally similar compound, 2,4-dihydroxybenzoic acid, is involved in the degradation of aromatic compounds in certain bacteria . It’s plausible that 2,4-Difluoro-5-hydroxybenzoic acid might affect similar pathways.
Result of Action
It’s structurally similar compound, 2,4-dihydroxybenzoic acid, is known to interact with p-hydroxybenzoate hydroxylase, potentially leading to changes in the enzyme’s activity .
Action Environment
It’s structurally similar compound, 2,4-dihydroxybenzoic acid, is known to interact with p-hydroxybenzoate hydroxylase, an enzyme found in certain bacteria . This suggests that the compound’s action might be influenced by the presence of these bacteria and potentially other environmental factors.
Preparation Methods
The synthesis of 2,4-Difluoro-5-hydroxybenzoic acid typically involves several steps. One practical method involves starting with 2,4-difluorobenzoic acid. The synthetic route includes nitration, esterification, reduction of the nitro group, diazotization, and hydrolysis . This method avoids the use of hazardous reagents and low reaction temperatures, making it more efficient and safer for industrial production .
Chemical Reactions Analysis
2,4-Difluoro-5-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced under specific conditions to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Scientific Research Applications
2,4-Difluoro-5-hydroxybenzoic acid has several applications in scientific research:
Comparison with Similar Compounds
2,4-Difluoro-5-hydroxybenzoic acid can be compared with other similar compounds, such as:
3,5-Difluoro-2-hydroxybenzoic acid: Similar structure but different substitution pattern, leading to variations in chemical reactivity and applications.
2,3-Difluoro-4-hydroxybenzoic acid: Another isomer with distinct properties and uses.
4,5-Difluoro-2-hydroxybenzoic acid: Differently substituted compound with unique characteristics. These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting chemical properties.
Properties
IUPAC Name |
2,4-difluoro-5-hydroxybenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,10H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLGKUJNINMMEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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